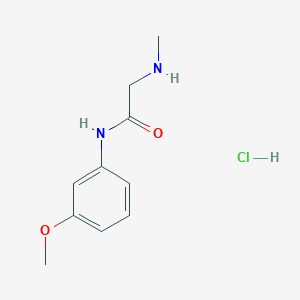

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride

Description

N-(3-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride (CAS: 1049764-06-8) is an acetamide derivative with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol . Structurally, it consists of:

- A 3-methoxyphenyl group attached to the acetamide nitrogen.

- A methylamino group (–NHCH₃) at the α-carbon of the acetamide backbone.

- A hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-4-3-5-9(6-8)14-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAILNKQJPXQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-methoxyphenyl group distinguishes this compound from analogs with different aromatic substituents. Key comparisons include:

Key Observations :

- Electron-donating vs. withdrawing groups : The methoxy group (–OCH₃) is electron-donating, which may increase aromatic ring reactivity compared to electron-withdrawing groups like –Cl or –C≡CH .

- Hydrochloride salts : Compounds like the target and its dichlorophenyl analog are synthesized as HCl salts to improve aqueous solubility, unlike neutral analogs such as 2-chloro-N-(3-methylphenyl)acetamide .

Backbone Modifications

The methylamino group (–NHCH₃) at the α-carbon differentiates this compound from other acetamides:

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Incorporates a cyano group (–CN) and a carbamoyl moiety, increasing polarity but reducing stability .

Physicochemical Properties

Solubility and Stability

- Target compound : The hydrochloride salt form enhances solubility in polar solvents, critical for bioavailability .

- Neutral analogs : 2-Chloro-N-(3-methylphenyl)acetamide lacks salt formation, resulting in lower water solubility .

- Fluorinated analogs: N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl (CAS: 1049774-86-8) has a purity of 99%, suggesting robust synthetic protocols for halogenated derivatives .

Crystallography and Conformation

- Crystal packing : The 3-methoxyphenyl group may influence intermolecular interactions. For example, in 2-chloro-N-(3-methylphenyl)acetamide, dual N–H⋯O hydrogen bonds form infinite chains, a feature likely shared with the target compound .

- Conformational flexibility : Substituents like ethynyl (–C≡CH) or dichloro groups introduce steric effects, altering dihedral angles between aromatic and amide planes (e.g., 54.8°–77.5° in dichlorophenyl analogs) .

Receptor Binding Potential

- Melatonergic ligands : highlights acetamides with methoxyphenyl groups as ligands for MT1/MT2 receptors, suggesting the target compound may share similar binding motifs .

- Docking studies: Glide docking () predicts that methylamino and methoxy groups could enhance interactions with hydrophobic receptor pockets .

Antimicrobial Activity

- Thiazolidinones and imines: demonstrates that acetamide derivatives exhibit antimicrobial activity, though the target compound’s efficacy remains unstudied .

Biological Activity

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H17N2O3·HCl, with a molecular weight of approximately 260.72 g/mol. The hydrochloride form enhances solubility, facilitating biological assays and applications. Its structure features a methoxy-substituted phenyl group and a methylamino group linked to an acetamide moiety.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral activity . It is believed to inhibit viral replication mechanisms, which could be beneficial in treating viral infections. This activity aligns with findings from related compounds that affect neurotransmitter systems, indicating potential applications in neuropharmacology.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and uptake. Such interactions could have implications for conditions like depression or anxiety disorders, where serotonin receptor modulation plays a crucial role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide | Dimethoxy group | Potentially broader biological activity |

| N,N-Dimethyl-2-(methylamino)acetamide | Two methyl groups on nitrogen | Different pharmacokinetic properties |

| N-(4-methoxyphenyl)-2-(methylamino)acetamide | Para-substituted | Variations in receptor binding profiles |

This table highlights how modifications in the phenyl ring can lead to variations in biological activity, suggesting that the methoxy substitution at the meta position may confer unique properties to this compound.

Case Studies and Research Findings

- Neuropharmacological Studies : A study investigated the effects of similar compounds on serotonin receptor activity, noting that modifications at specific positions could enhance or diminish receptor binding affinity. These findings are critical for understanding how this compound might function as a therapeutic agent targeting serotonergic pathways .

- Antimicrobial Activity : The compound's potential antimicrobial properties were explored in vitro against various bacterial strains. Results indicated moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. Further research is needed to elucidate the specific mechanisms of action against microbial targets .

Future Directions

The promising biological activities of this compound warrant further investigation. Key areas for future research include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects on neurotransmitter systems.

- Chemical Modifications : Exploring derivatives may enhance potency or selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.